Dehydrocyclopeptine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

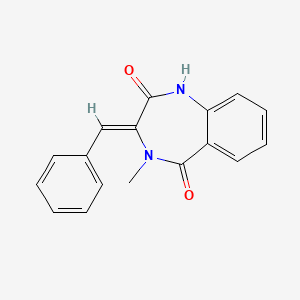

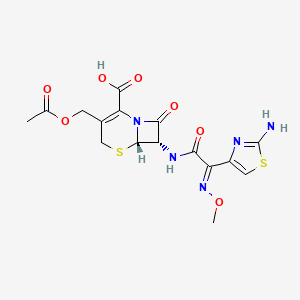

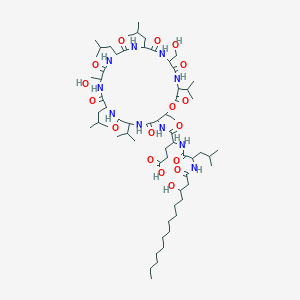

Dehydrocyclopeptine is a bioactive alkaloid isolated from the marine-derived fungus Penicillium aurantiogriseum . It belongs to the class of 1,4-benzodiazepinones and is characterized by a 3,4-dihydro-1,4-benzodiazepine-2,5-dione structure substituted at position 4 by a methyl group and at position 3 by a benzylidene group . This compound has shown significant biological activities, including antimicrobial and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrocyclopeptine is synthesized as an intermediate in the production of benzodiazepine alkaloids in Penicillium. The synthesis involves the reversible transformation of the 3S-isomer of cyclopeptine by cyclopeptine dehydrogenase, which displaces hydrogens from the 3- and 10-positions of the benzodiazepine core . The precursor amino acids, phenylalanine and anthranilic acid, along with the methyl group of methionine, form an enzyme-bound acyclic dipeptide intermediate. This intermediate undergoes cyclization to release cyclopeptine, which is then transformed into this compound in the presence of cyclopeptine dehydrogenase .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Penicillium species under controlled conditions to optimize the yield of the compound. The fungal cultures are subjected to chromatographic procedures to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrocyclopeptine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form cyclopenin, which upon further hydroxylation yields cyclopenol.

Reduction: The compound can be reduced back to cyclopeptine under specific conditions involving reducing agents.

Substitution: this compound can undergo substitution reactions where the benzylidene group can be replaced with other substituents under appropriate conditions.

Major Products Formed:

Cyclopenin: Formed through the oxidation of this compound.

Cyclopenol: Formed through the hydroxylation of cyclopenin.

Scientific Research Applications

Dehydrocyclopeptine has been extensively studied for its biological activities. It exhibits significant antimicrobial properties against various bacterial and fungal strains . Additionally, it has shown cytotoxic effects against hepatic cellular carcinoma and breast cancer cell lines . The compound’s ability to modulate gamma-aminobutyric acid (GABA) receptors makes it a potential candidate for research in neuropharmacology .

Mechanism of Action

Dehydrocyclopeptine exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It does not act as an agonist or antagonist but affects the receptor complex by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can influence various neural pathways, making it a compound of interest in the study of neurological disorders.

Comparison with Similar Compounds

Cyclopeptine: The precursor to dehydrocyclopeptine, which can be reversibly transformed into this compound.

Cyclopenin: An oxidized product of this compound.

Cyclopenol: A hydroxylated derivative of cyclopenin.

Uniqueness: this compound is unique due to its specific structure and the biological activities it exhibits. Its ability to modulate GABA receptors sets it apart from other benzodiazepine alkaloids. Additionally, its antimicrobial and cytotoxic properties make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula |

C17H14N2O2 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |

InChI |

InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11- |

InChI Key |

FYVKHLSOIIPVEH-PTNGSMBKSA-N |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10786014.png)

![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B10786037.png)

![2-[3-[4-Octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B10786041.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate](/img/structure/B10786057.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10786081.png)